

Application Notes and Protocols for the Synthesis of Pyridazin-3-one Derivatives

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Compound of Interest		
Compound Name:	3-Pyridazinealanine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pyridazin-3-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the fields of organic synthesis and drug discovery.

Introduction

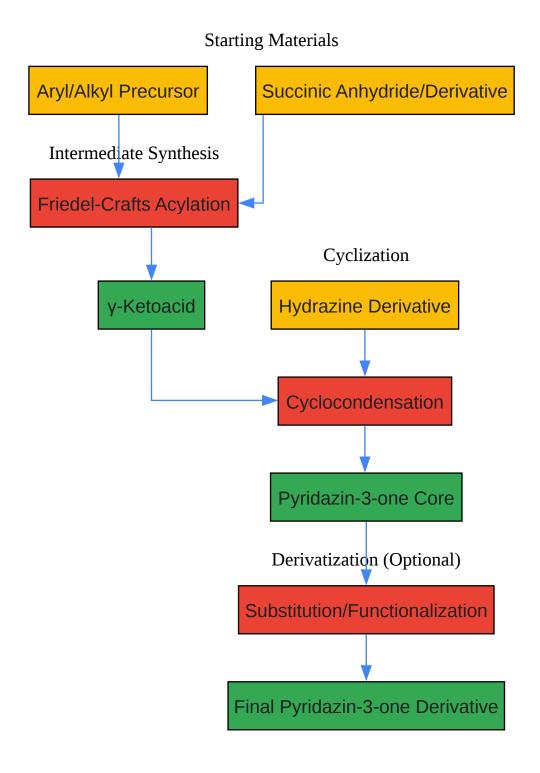
Pyridazin-3-one derivatives are a versatile scaffold in drug development, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antihypertensive, and vasorelaxant activities.[1][2] The synthetic accessibility of the pyridazinone core allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. This document details common and effective protocols for the synthesis of these valuable compounds.

General Synthetic Strategies

The synthesis of pyridazin-3-one derivatives typically involves the formation of the heterocyclic ring through the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound or its synthetic equivalent.[3] Common starting materials include γ-ketoacids, γ-ketoesters, and anhydrides.[3] Multicomponent reactions and cyclocondensation strategies are also widely employed to construct the pyridazinone core in a convergent and efficient manner.



The general workflow for the synthesis of pyridazin-3-one derivatives often starts with the formation of a key intermediate, such as a β -aroylpropionic acid, followed by cyclization with a hydrazine derivative. Further modifications can then be introduced on the pyridazinone ring or its substituents.





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Caption: General synthetic workflow for pyridazin-3-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones via Condensation of β -Aroylpropionic Acids with Hydrazine Hydrate

This protocol describes a common method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which are important intermediates for further derivatization.

Materials:

- β-Aroylpropionic acid (1 equivalent)
- Hydrazine hydrate (1.5 equivalents)
- Ethanol
- Ice-cold water

Procedure:

- A mixture of the appropriate β-aroylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) is refluxed for 4 hours.[4]
- After reflux, the reaction mixture is cooled to room temperature.
- The cooled mixture is then poured into ice-cold water to precipitate the product.
- The resulting solid is collected by filtration, washed with cold water, and dried.
- The crude product is recrystallized from a suitable solvent, such as ethanol, to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.



Protocol 2: One-Pot, Three-Component Synthesis of Ethyl 6-Aryl-3-propylpyridazine-4-carboxylates

This protocol details an efficient one-pot synthesis of polysubstituted pyridazines in an aqueous medium.

Materials:

- Ethyl butyrylacetate (1 equivalent)
- Arylglyoxal (1 equivalent)
- Hydrazine hydrate (1 equivalent)
- Water
- Ethanol

Procedure:

- To a mixture of ethyl butyrylacetate (1 mmol) and the desired arylglyoxal (1 mmol) in water (5 mL), hydrazine hydrate (1 mmol) is added at room temperature.
- The reaction mixture is stirred at room temperature for the time specified in the data table below.
- Upon completion of the reaction (monitored by TLC), the precipitated solid is collected by filtration.
- The crude product is washed with excess water and then purified by recrystallization from ethanol.

Protocol 3: Ultrasound-Promoted Multicomponent Synthesis of Pyridazinones

This method provides a rapid and efficient synthesis of pyridazinones using ultrasound irradiation.



Materials:

- Arene (1 equivalent)
- Cyclic anhydride (e.g., succinic anhydride) (1 equivalent)
- Arylhydrazine (1 equivalent)
- 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) (catalyst)

Procedure:

- A mixture of the arene, cyclic anhydride, and arylhydrazine in the presence of the ionic liquid catalyst is subjected to ultrasound irradiation.
- The reaction is carried out for a short period, typically leading to high yields.
- The product is isolated by simple work-up procedures. This method is noted for being environmentally benign and not requiring column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of various pyridazin-3-one derivatives based on the protocols described and literature data.

Table 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones (Protocol 1)



Entry	β- Aroylpropio nic Acid	Product	Yield (%)	Melting Point (°C)	Reference
1	4-(4- Chlorophenyl)-4- oxobutanoic acid	6-(4- Chlorophenyl)-4,5-dihydro- 3(2H)- pyridazinone	70	220-222	[5]
2	4-(4-Hydroxy- 3- methylphenyl)-4- oxobutanoic acid	6-(4-Hydroxy- 3- methylphenyl)-4,5-dihydro- 3(2H)- pyridazinone	54	240	[5]
3	4-(2,5- Dimethylphen yl)-4- oxobutanoic acid	6-(2,5- Dimethylphen yl)-4,5- dihydro- 3(2H)- pyridazinone	61	156-158	[5]
4	4-(3-Fluoro-4-methoxyphen yl)-4-oxobutanoic acid	6-(3-Fluoro-4-methoxyphen yl)-4,5-dihydro-3(2H)-pyridazinone	58	180-182	[4]

Table 2: One-Pot Synthesis of Ethyl 6-Aryl-3-propylpyridazine-4-carboxylates (Protocol 2)



Entry	Arylglyoxal	Reaction Time (h)	Yield (%)	Melting Point (°C)	Reference
1	4- Bromophenyl glyoxal	3	88	66-68	[6]
2	4- Chlorophenyl glyoxal	2.5	84	69-70	[6]
3	4- Fluorophenyl glyoxal	2	81	42-43	[6]

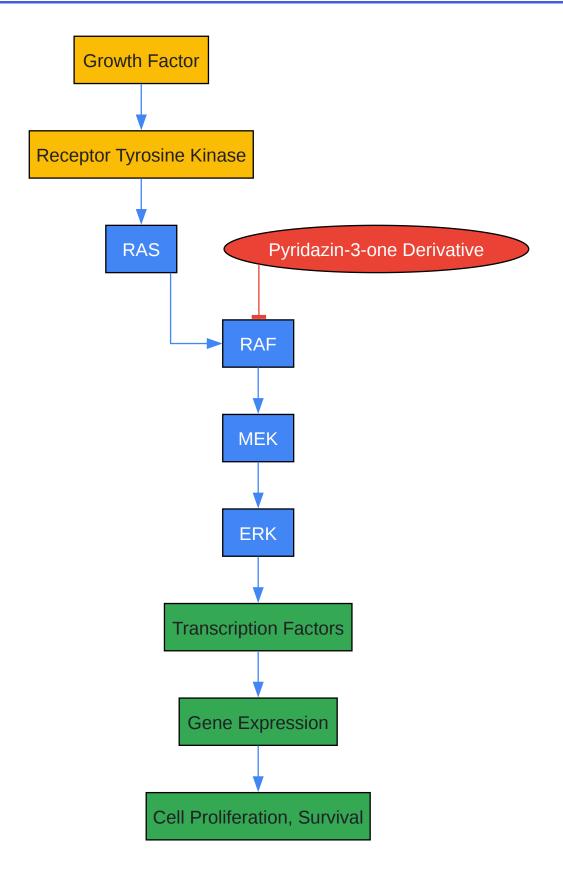
Signaling Pathways of Pyridazin-3-one Derivatives

Pyridazin-3-one derivatives exert their biological effects by modulating various signaling pathways. Their anticancer and vasorelaxant properties, in particular, have been linked to the inhibition of specific enzymes and the activation of key cellular signals.

Anticancer Activity: Inhibition of the RAS-RAF-MEK-ERK Pathway

Certain pyridazin-3-one derivatives have been identified as inhibitors of key kinases in the RAS-RAF-MEK-ERK signaling pathway.[7] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting kinases such as B-RAF, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.





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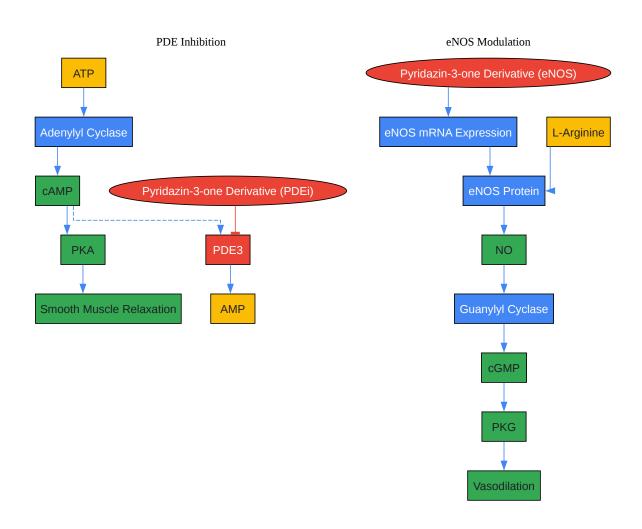
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by pyridazin-3-one derivatives.



Vasorelaxant Activity: Phosphodiesterase (PDE) Inhibition and eNOS Modulation

The vasorelaxant effects of many pyridazin-3-one derivatives are attributed to their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3.[3][5][7] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation ultimately results in the relaxation of smooth muscle cells and vasodilation. Additionally, some derivatives have been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.





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Caption: Vasorelaxant mechanisms of pyridazin-3-one derivatives.



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